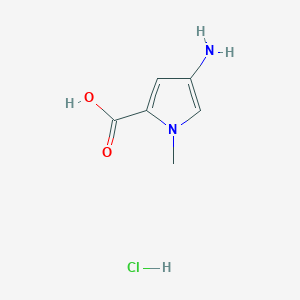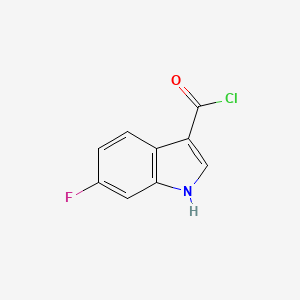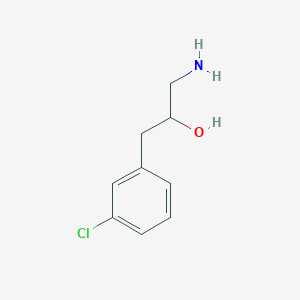
1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea” is a complex organic molecule. It contains a benzhydryl group, which is a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents . It also contains a tetrazol group, which is a class of organic compounds that contain a 5-member ring of four nitrogen atoms and one carbon atom .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
1-benzhydryl-3-phenylurea derivatives, including compounds structurally related to 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea, have been studied for their unique chemical reactivity and as intermediates in organic synthesis. Muccioli et al. (2003) described a novel access to benzhydryl-phenylureas obtained by the reaction of substituted benzils with substituted phenylureas under microwave irradiation, demonstrating an easy route to substituted 1-benzhydryl-3-phenyl-ureas Muccioli et al., 2003. This method signifies the versatility of urea derivatives in organic synthesis, potentially including the compound of interest.
Medicinal Chemistry and Enzyme Inhibition
In medicinal chemistry, urea derivatives are explored for their bioactivity, including enzyme inhibition. A study by Sujayev et al. (2016) on tetrahydropyrimidine-5-carboxylates, another class of cyclic urea derivatives, tested their inhibition of carbonic anhydrase isozymes and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds demonstrated effective inhibition profiles, suggesting the potential of urea derivatives in designing enzyme inhibitors Sujayev et al., 2016.
Potential Antifilarial Agents
Urea derivatives have also been evaluated for their antifilarial activity. Ram et al. (1984) synthesized a series of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas showing antifilarial activity against Brugia pahangi and Litomosoides carinii Ram et al., 1984.
Anticonvulsive Activity
Exploring the potential anticonvulsive effects, Bakibaev et al. (1995) obtained ureas IV by reacting corresponding amines with nitrourea, displaying anticonvulsive properties in preliminary studies Bakibaev et al., 1995.
Anti-Microbial and Cytotoxicity Studies
Shankar et al. (2017) synthesized novel urea derivatives and evaluated their anti-microbial activity and cytotoxicity. These compounds exhibited promising anti-microbial activity against selected bacterial strains and moderate to good fungal pathogen inhibition, alongside significant cytotoxicity against cervical cancer cell lines Shankar et al., 2017.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-27-22(30)28(26-25-27)19-14-12-18(13-15-19)23-21(29)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H2,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDQULGQGJVQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2749499.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2749501.png)



![2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2749508.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride](/img/structure/B2749510.png)
![Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2749511.png)
![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2749514.png)

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2749518.png)

